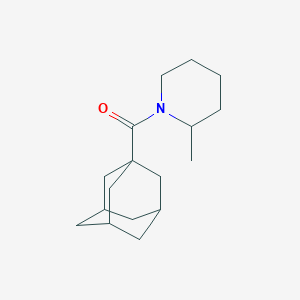
1-(1-Adamantylcarbonyl)-2-methylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Adamantylcarbonyl)-2-methylpiperidine, also known as ADMPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry and drug development. ADMPC belongs to the class of adamantane derivatives, which have been found to exhibit various biological activities, including antiviral, antitumor, and anti-inflammatory effects. In
Mécanisme D'action
The mechanism of action of 1-(1-Adamantylcarbonyl)-2-methylpiperidine is not fully understood, but it is believed to involve the inhibition of viral replication and the induction of apoptosis in cancer cells. 1-(1-Adamantylcarbonyl)-2-methylpiperidine has been shown to inhibit the activity of the viral RNA polymerase, which is essential for viral replication. 1-(1-Adamantylcarbonyl)-2-methylpiperidine also induces apoptosis in cancer cells by activating caspases, which are enzymes that play a key role in programmed cell death.
Biochemical and Physiological Effects
1-(1-Adamantylcarbonyl)-2-methylpiperidine has been found to exhibit several biochemical and physiological effects. Studies have shown that 1-(1-Adamantylcarbonyl)-2-methylpiperidine inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are involved in the pathogenesis of various inflammatory diseases. 1-(1-Adamantylcarbonyl)-2-methylpiperidine has also been found to modulate the activity of several enzymes, including acetylcholinesterase, monoamine oxidase, and cyclooxygenase-2. 1-(1-Adamantylcarbonyl)-2-methylpiperidine has been shown to have low toxicity and does not exhibit significant adverse effects on vital organs such as the liver and kidneys.
Avantages Et Limitations Des Expériences En Laboratoire
1-(1-Adamantylcarbonyl)-2-methylpiperidine has several advantages for lab experiments. It is easy to synthesize and purify, and its purity and yield can be optimized by adjusting the reaction conditions. 1-(1-Adamantylcarbonyl)-2-methylpiperidine has potent antiviral and antitumor activity, which makes it a promising candidate for drug development. However, 1-(1-Adamantylcarbonyl)-2-methylpiperidine also has some limitations for lab experiments. It is relatively unstable and can decompose under certain conditions, which can affect its activity. 1-(1-Adamantylcarbonyl)-2-methylpiperidine also has low solubility in water, which can limit its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on 1-(1-Adamantylcarbonyl)-2-methylpiperidine. One direction is to investigate the structure-activity relationship of 1-(1-Adamantylcarbonyl)-2-methylpiperidine and its analogs to identify the key structural features that contribute to its biological activity. Another direction is to study the pharmacokinetics and pharmacodynamics of 1-(1-Adamantylcarbonyl)-2-methylpiperidine in vivo to determine its efficacy and safety in animal models. 1-(1-Adamantylcarbonyl)-2-methylpiperidine can also be used as a lead compound for the development of novel antiviral and antitumor agents. Finally, 1-(1-Adamantylcarbonyl)-2-methylpiperidine can be modified to improve its solubility and stability, which can enhance its bioavailability and efficacy.
Méthodes De Synthèse
The synthesis of 1-(1-Adamantylcarbonyl)-2-methylpiperidine involves the reaction of 1-adamantanecarboxylic acid with N-methylpiperidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction yields 1-(1-Adamantylcarbonyl)-2-methylpiperidine as a white solid, which can be purified by recrystallization or chromatography. The purity and yield of 1-(1-Adamantylcarbonyl)-2-methylpiperidine can be improved by optimizing the reaction conditions such as the reaction temperature, solvent, and reaction time.
Applications De Recherche Scientifique
1-(1-Adamantylcarbonyl)-2-methylpiperidine has been investigated for its potential applications in medicinal chemistry and drug development. Studies have shown that 1-(1-Adamantylcarbonyl)-2-methylpiperidine exhibits potent antiviral activity against several viruses, including influenza A virus, herpes simplex virus, and human immunodeficiency virus (HIV). 1-(1-Adamantylcarbonyl)-2-methylpiperidine has also been found to possess antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer. In addition, 1-(1-Adamantylcarbonyl)-2-methylpiperidine has shown anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propriétés
Nom du produit |
1-(1-Adamantylcarbonyl)-2-methylpiperidine |
|---|---|
Formule moléculaire |
C17H27NO |
Poids moléculaire |
261.4 g/mol |
Nom IUPAC |
1-adamantyl-(2-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C17H27NO/c1-12-4-2-3-5-18(12)16(19)17-9-13-6-14(10-17)8-15(7-13)11-17/h12-15H,2-11H2,1H3 |
Clé InChI |
BHAMTYPRJYBKRD-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1C(=O)C23CC4CC(C2)CC(C4)C3 |
SMILES canonique |
CC1CCCCN1C(=O)C23CC4CC(C2)CC(C4)C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine](/img/structure/B262087.png)

![N-(2-furylmethyl)-N-[2-(trifluoromethyl)benzyl]amine](/img/structure/B262089.png)
![N-(2,3-dichlorobenzyl)-N-[2-(diethylamino)ethyl]amine](/img/structure/B262094.png)

![N-(2,6-dimethoxypyrimidin-4-yl)-4-[[(Z)-(2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene)methyl]amino]benzenesulfonamide](/img/structure/B262103.png)

![2-[1-(3-Methylbutyl)-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B262106.png)


![{4-[(1-allyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetic acid](/img/structure/B262113.png)
![Methyl 4-[6-amino-5-cyano-3-(methoxymethyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate](/img/structure/B262122.png)

